molecular formula C9H17B B1267901 (2-Bromoethyl)cycloheptane CAS No. 22579-30-2

(2-Bromoethyl)cycloheptane

Cat. No.: B1267901
CAS No.: 22579-30-2
M. Wt: 205.13 g/mol
InChI Key: YFWUUIKFHYDTGJ-UHFFFAOYSA-N
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Description

Contextualization within the Halogenated Alkyl Cycloalkane Class

Halogenated alkyl cycloalkanes are hydrocarbons containing a cyclic arrangement of carbon atoms and at least one halogen atom attached to an alkyl side chain. libretexts.orgpressbooks.pub The properties and reactivity of these compounds are influenced by several factors, including the size of the cycloalkane ring, the nature of the halogen, and the length and branching of the alkyl chain. numberanalytics.com Cycloalkanes themselves are saturated hydrocarbons arranged in a ring structure. msu.edu

The reactivity of halogenated cycloalkanes is a key aspect of their utility. They can undergo a variety of reactions, including nucleophilic substitution and elimination reactions. numberanalytics.compearson.com The presence of the halogen atom makes the adjacent carbon atom electrophilic, rendering it susceptible to attack by nucleophiles.

Research Significance of (2-Bromoethyl)cycloheptane as a Synthetic Intermediate

This compound is a valuable building block in organic synthesis. evitachem.com Its utility stems from the presence of the bromoethyl group, which serves as a reactive handle for introducing new functional groups and extending the carbon skeleton. The cycloheptane (B1346806) ring provides a seven-membered carbocyclic framework that can be found in various natural products and other complex target molecules.

The compound's significance lies in its ability to participate in a range of chemical transformations, making it a versatile intermediate for the synthesis of more elaborate structures. evitachem.com Researchers utilize this compound as a starting material or a key intermediate in multi-step synthetic sequences.

Overview of Key Reaction Types and Structural Considerations for Cycloheptane Derivatives

The chemical behavior of this compound is dictated by the interplay of its cycloheptane ring and the bromoethyl side chain. Cycloheptane derivatives, like other cycloalkanes, have specific conformational preferences that can influence their reactivity. The seven-membered ring of cycloheptane is more flexible than smaller rings like cyclopentane (B165970) and cyclohexane (B81311) and exists in a variety of rapidly interconverting conformations, with the twist-chair being one of the most stable.

The primary reaction types involving the bromoethyl group are nucleophilic substitution and elimination reactions. evitachem.com

Nucleophilic Substitution: The bromine atom, being a good leaving group, can be displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups, such as amines, alcohols, ethers, and nitriles.

Elimination Reactions: In the presence of a strong base, this compound can undergo elimination to form cycloheptylethylene. The regioselectivity and stereoselectivity of this reaction can be influenced by the reaction conditions and the nature of the base used.

The structural features of the cycloheptane ring can also play a role in the reactivity of the bromoethyl side chain. The steric hindrance imposed by the ring can affect the rate and outcome of reactions at the side chain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoethylcycloheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c10-8-7-9-5-3-1-2-4-6-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWUUIKFHYDTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945233
Record name (2-Bromoethyl)cycloheptane
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Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22579-30-2
Record name NSC18972
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Bromoethyl)cycloheptane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of 2 Bromoethyl Cycloheptane

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon Center

The core reactivity of (2-bromoethyl)cycloheptane involves the substitution of the bromine atom by a nucleophile. cymitquimica.comevitachem.com This process can occur through different mechanistic pathways, primarily the SN1 and SN2 reactions. The specific pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. byjus.com

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism involves a two-step process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. byjus.commasterorganicchemistry.com For this compound, the bromine would leave, forming a primary carbocation.

Primary carbocations are generally unstable. chemist.sg Therefore, SN1 reactions are typically slow and unfavorable for primary haloalkanes like this compound. chemist.sgunacademy.com The reaction rate is dependent only on the concentration of the substrate and is favored by polar protic solvents, which can stabilize the intermediate carbocation. byjus.commasterorganicchemistry.com

It is important to note that carbocation intermediates can undergo rearrangements to form more stable carbocations. quora.com However, in the case of the 1-cycloheptylethyl cation that would form from this compound, significant rearrangement is less likely compared to smaller, more strained ring systems. quora.com

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.combyjus.com This pathway is characteristic of primary haloalkanes. byjus.comstackexchange.com The reaction rate depends on the concentration of both the substrate and the nucleophile. byjus.com

For this compound, the SN2 pathway is generally favored. The nucleophile performs a "backside attack," approaching the carbon atom from the side opposite to the bromine atom. byjus.com This leads to a pentacoordinate transition state where the carbon is partially bonded to both the incoming nucleophile and the departing bromide. wikipedia.org The reaction is sensitive to steric hindrance; the relatively unhindered nature of the primary carbon in this compound allows for easier access by the nucleophile. numberanalytics.com

A key feature of the SN2 mechanism is the inversion of stereochemical configuration at the reaction center, an outcome known as Walden inversion. byjus.comwikipedia.org If the reaction were to start with a chiral version of this compound (for instance, if one of the carbons in the ring were a stereocenter), the product of an SN2 reaction would have the opposite configuration at the carbon atom that was attacked. libretexts.org This is a direct consequence of the backside attack by the nucleophile. byjus.comlibretexts.org

Since SN1 reactions proceed through a planar carbocation intermediate, they typically lead to a mixture of enantiomers (racemization) if the starting material is chiral. msu.edu However, given the strong preference of primary haloalkanes for the SN2 pathway, inversion of configuration is the expected stereochemical outcome for nucleophilic substitution reactions of this compound. byjus.comnumberanalytics.com

The rate and success of the SN2 reaction on this compound depend on the strength of the attacking nucleophile. byjus.com Strong nucleophiles react more readily. gacariyalur.ac.in The reactivity can be broadly categorized by the type of nucleophilic atom.

Nitrogen Nucleophiles: Amines (e.g., ammonia, primary and secondary amines) and azides are effective nitrogen nucleophiles that can displace the bromide to form the corresponding cycloheptylethylamines or azides.

Oxygen Nucleophiles: Hydroxide (B78521) ions (OH⁻), alkoxides (RO⁻), and carboxylates (RCOO⁻) are common oxygen nucleophiles. evitachem.com Reaction with hydroxide or alkoxides yields alcohols or ethers, respectively.

Sulfur Nucleophiles: Thiolates (RS⁻) and hydrosulfide (B80085) (HS⁻) are particularly strong nucleophiles and react efficiently with primary bromides to form thioethers or thiols.

Carbon-based Nucleophiles: Cyanide (CN⁻) and enolates are examples of carbon nucleophiles that can be used to form new carbon-carbon bonds, extending the carbon chain.

Below is a representative table illustrating the expected reactivity of this compound with various nucleophiles in a typical SN2 reaction.

Nucleophile ClassExample NucleophileProduct TypeExpected Reactivity
Nitrogen Ammonia (NH₃)Primary AmineModerate
Azide (N₃⁻)Alkyl AzideHigh
Oxygen Hydroxide (OH⁻)AlcoholModerate
Ethoxide (CH₃CH₂O⁻)EtherHigh
Sulfur Hydrosulfide (HS⁻)ThiolVery High
Thiophenoxide (C₆H₅S⁻)ThioetherVery High
Carbon Cyanide (CN⁻)NitrileHigh
Malonic Ester EnolateAlkylated Malonic EsterModerate

This table provides a qualitative assessment of reactivity based on general principles of nucleophilicity.

If a nucleophilic group is present within the this compound molecule itself, an intramolecular nucleophilic substitution can occur. nih.gov For this to happen, a suitable precursor containing a nucleophilic center at an appropriate position would be required. For example, if the cycloheptane (B1346806) ring contained a hydroxyl or amino group positioned to allow for a 5- or 6-membered ring to form upon attacking the bromoethyl side chain, intramolecular cyclization would be a likely reaction pathway, forming a bicyclic ether or amine.

Reactivity Profile with Diverse Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur, Carbon-based Nucleophiles)

Elimination Reactions to Form Unsaturated Cycloheptane Derivatives

In addition to substitution, this compound can undergo elimination reactions, where a molecule of hydrogen bromide (HBr) is removed to form an alkene. byjus.com This typically occurs in the presence of a strong, sterically hindered base. science-revision.co.ukcognitoedu.org

The primary mechanism for this transformation is the E2 (Elimination, Bimolecular) reaction. byjus.com In this concerted process, the base removes a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), while simultaneously the C-Br bond breaks and a double bond forms. byjus.comcognitoedu.org

For this compound, there are two types of β-hydrogens that can be removed:

A proton from the methyl group of the ethyl side chain, leading to the formation of vinylcycloheptane .

A proton from the cycloheptane ring at the position adjacent to the ethyl group, leading to the formation of ethylidenecycloheptane (B83500) .

According to Zaitsev's rule , elimination reactions generally favor the formation of the more stable, more highly substituted alkene. openstax.org In this case, ethylidenecycloheptane is the more substituted alkene and would be predicted to be the major product. The use of a bulky base, such as potassium tert-butoxide, can sometimes favor the formation of the less substituted alkene (Hofmann product), which would be vinylcycloheptane. The competition between substitution (SN2) and elimination (E2) is heavily influenced by the reaction conditions; strong, bulky bases and high temperatures favor elimination. byjus.comscience-revision.co.uk

E1 Pathway Analysis and Carbocation Stability

The Elimination Unimolecular (E1) reaction proceeds through a two-step mechanism initiated by the formation of a carbocation intermediate. libretexts.org In the case of this compound, the E1 pathway would begin with the departure of the bromide ion to form a primary carbocation (the 2-cycloheptylethyl cation).

Mechanism of E1 Reaction:

Ionization: The carbon-bromine bond breaks heterolytically, forming a bromide ion and a primary carbocation. This step is the slow, rate-determining step of the reaction. youtube.com

Deprotonation: A weak base (often the solvent) removes a proton from the beta-carbon (the carbon adjacent to the positively charged carbon), leading to the formation of a double bond.

Primary carbocations are inherently unstable compared to secondary and tertiary carbocations due to the lack of stabilizing alkyl groups and hyperconjugation effects. chadsprep.compearson.com Consequently, reactions that must proceed through a primary carbocation, like the E1 and SN1 pathways, are generally disfavored for primary alkyl halides such as this compound. acs.org

While carbocation rearrangements (e.g., a hydride shift from the beta-carbon to the alpha-carbon) could theoretically lead to a more stable secondary carbocation, the high initial energy required to form the primary carbocation makes this entire pathway less likely than concerted mechanisms under most conditions. The stability of cycloalkanes is also a factor, with cycloheptane being less stable than cyclohexane (B81311) due to conformational strain, which could influence the energetics of forming a carbocation on or adjacent to the ring. nih.gov

E2 Pathway Requirements: Anti-periplanar Geometry and Conformational Effects in Cycloheptane Systems

The Elimination Bimolecular (E2) reaction is a single-step, concerted process where a base removes a beta-hydrogen at the same time the leaving group departs. libretexts.org A critical requirement for the E2 mechanism is a specific stereochemical arrangement known as anti-periplanar geometry, where the beta-hydrogen and the leaving group are in the same plane and oriented at a 180° dihedral angle to one another. cymitquimica.comlibretexts.orgmasterorganicchemistry.com

This geometric requirement is particularly significant in cyclic systems. In rigid six-membered rings like cyclohexane, the anti-periplanar requirement is met only when both the hydrogen and the leaving group are in axial positions. cymitquimica.commasterorganicchemistry.com Cycloheptane, however, is a much more flexible system than cyclohexane. It exists as an equilibrium of several low-energy conformations, such as the twist-chair and twist-boat. This conformational flexibility means that the side chain of this compound can more readily rotate to achieve the necessary anti-periplanar alignment between a beta-hydrogen and the bromine atom, facilitating the E2 reaction.

Regioselectivity (Zaitsev's Rule, Hofmann Product) in Elimination Reactions

Regioselectivity in elimination reactions refers to the preference for forming one constitutional isomer over another when multiple alkene products are possible. This is governed by principles such as Zaitsev's rule and Hofmann's rule. iitk.ac.in

Zaitsev's Rule: Predicts that the major product will be the more substituted (and thus more thermodynamically stable) alkene. iitk.ac.inquimicaorganica.org

Hofmann's Rule: Predicts that the major product will be the less substituted alkene, which is often favored when using a sterically bulky base or when the leaving group is poor or bulky. chadsprep.commasterorganicchemistry.comquimicaorganica.org

However, for this compound, the concepts of Zaitsev and Hofmann regioselectivity are not applicable. The structure of this molecule is Cycloheptyl-CH2(β)-CH2(α)-Br. Beta-elimination involves the removal of a proton from the beta-carbon. In this molecule, there is only one beta-carbon, which bears two beta-hydrogens.

Removal of either of these beta-hydrogens results in the formation of a single, unambiguous product: vinylcycloheptane . Since no isomeric alkene products can be formed through the beta-elimination of this compound, there is no regioselectivity to consider.

Stereoselectivity in the Formation of Alkenes (cis/trans Isomers)

Stereoselectivity in elimination reactions refers to the preferential formation of one stereoisomer over another, typically the trans (E) or cis (Z) isomer of a disubstituted alkene. The trans isomer is generally more stable and often favored in E2 reactions.

As established in the previous section, the sole elimination product of this compound is vinylcycloheptane. The double bond in vinylcycloheptane is terminal (C=CH2), meaning one of the sp2-hybridized carbons is bonded to two identical hydrogen atoms. As a result, cis/trans (or E/Z) isomerism is not possible for this product. Therefore, the concept of stereoselectivity in the formation of alkene isomers does not apply to the elimination reaction of this compound.

Competition between Nucleophilic Substitution and Elimination Pathways

For any given alkyl halide, there is often a competition between substitution (SN1, SN2) and elimination (E1, E2) pathways. For this compound, a primary alkyl halide, the outcome is highly dependent on the nature of the nucleophile/base and the reaction conditions. libretexts.orgacs.org

SN1 and E1 Pathways: These pathways are generally disfavored for primary alkyl halides due to the high energy of the requisite primary carbocation intermediate. They are unlikely to be significant reaction pathways for this compound. libretexts.org

SN2 Pathway: This pathway is favored for primary alkyl halides. It involves a backside attack by a strong, sterically unhindered nucleophile. This is expected to be a major pathway for this compound in the presence of good nucleophiles that are weak bases (e.g., I⁻, CN⁻, RS⁻).

E2 Pathway: This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). The bulky base has difficulty accessing the alpha-carbon for an SN2 attack and will preferentially abstract a more accessible beta-hydrogen, leading to elimination. quimicaorganica.org

With strong, non-hindered bases like sodium ethoxide or sodium hydroxide, both SN2 and E2 reactions will compete, with SN2 often being the major pathway for primary substrates but E2 becoming more significant with increasing temperature.

Below is a table summarizing the expected major products based on different reaction conditions.

ReagentReagent TypeExpected Predominant MechanismExpected Major Product(s)
NaI in Acetone Strong Nucleophile, Weak BaseSN2(2-Iodoethyl)cycloheptane
NaOH in H2O/Ethanol Strong Base, Strong NucleophileSN2 / E2 Competition(2-Cycloheptyl)ethanol / Vinylcycloheptane
NaOEt in Ethanol Strong Base, Strong NucleophileSN2 / E2 Competition2-Ethoxyethylcycloheptane / Vinylcycloheptane
KOC(CH3)3 (t-BuOK) Strong, Sterically Hindered BaseE2Vinylcycloheptane

Radical Reactions Involving this compound

Radical reactions involve intermediates with unpaired electrons and typically proceed via a chain reaction mechanism consisting of initiation, propagation, and termination steps. This compound can be both a product of and a reactant in radical reactions.

Free Radical Addition Reactions to Unsaturated Precursors or Derivatives

A primary synthetic route to this compound is through the free-radical addition of hydrogen bromide (HBr) to an unsaturated precursor, vinylcycloheptane. In the absence of radical initiators, the addition of HBr to an alkene follows an electrophilic addition mechanism (Markovnikov's rule). However, in the presence of peroxides or UV light, the reaction proceeds via a radical chain mechanism, leading to the anti-Markovnikov product.

The formation of this compound from vinylcycloheptane and HBr is a classic example of anti-Markovnikov radical addition.

Mechanism of Radical Addition:

Initiation: A peroxide initiator (ROOR) is homolytically cleaved by heat or light to form two alkoxy radicals (RO•). This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).

Propagation (Step 1): The bromine radical adds to the double bond of vinylcycloheptane. The addition occurs at the terminal carbon, forming the more stable secondary radical on the carbon atom of the cycloheptane ring.

Propagation (Step 2): The resulting secondary carbon radical abstracts a hydrogen atom from another molecule of HBr, forming the final product, this compound, and regenerating a bromine radical to continue the chain.

Termination: The reaction chain is terminated when two radical species combine.

This radical pathway is highly regioselective, yielding the primary alkyl halide, this compound, as the major product.

Free Radical Substitution Mechanisms at the Cycloheptane Ring

Free radical substitution provides a pathway to functionalize the cycloheptane ring of this compound. This type of reaction typically proceeds with alkanes and cycloalkanes in the presence of a halogen, such as bromine, and an initiator, usually ultraviolet (UV) light. byjus.comsavemyexams.comucr.edu The reaction follows a well-established chain mechanism consisting of three distinct stages: initiation, propagation, and termination. byjus.comsavemyexams.com

Initiation: The process begins with the homolytic cleavage of the bromine-bromine bond, facilitated by UV energy. This step generates two highly reactive bromine radicals (Br•), which are species with an unpaired electron. ucr.edusavemyexams.com

Propagation: This stage involves a series of reactions that sustain the chain. A bromine radical abstracts a hydrogen atom from a C-H bond on the cycloheptane ring. This abstraction forms a cycloheptyl radical and a molecule of hydrogen bromide (HBr). The resulting alkyl radical is then free to react with a molecule of diatomic bromine (Br₂). savemyexams.com This reaction yields a bromo-substituted cycloheptane and regenerates a bromine radical, which can then participate in further propagation steps. Due to the presence of multiple C-H bonds on the cycloheptane ring (secondary and a tertiary at the point of ethyl group attachment), a mixture of isomeric products can be formed. However, bromination is known to be selective, preferentially abstracting hydrogen from the most substituted carbon to form the most stable radical intermediate. chegg.com

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. byjus.com This can occur through the combination of two bromine radicals, a bromine radical and a cycloheptyl radical, or two cycloheptyl radicals. ucr.edu

Mechanism Step Description General Reaction
Initiation UV light induces homolytic fission of the bromine molecule, creating two bromine radicals.Br₂ + UV light → 2 Br•
Propagation (Step 1) A bromine radical abstracts a hydrogen atom from the cycloheptane ring, forming a cycloheptyl radical and HBr.C₉H₁₇Br + Br• → •C₉H₁₆Br + HBr
Propagation (Step 2) The cycloheptyl radical reacts with a bromine molecule to form a substituted product and a new bromine radical.•C₉H₁₆Br + Br₂ → C₉H₁₆Br₂ + Br•
Termination Two radicals combine to end the chain reaction. This can happen in several ways.Br• + Br• → Br₂•C₉H₁₆Br + Br• → C₉H₁₆Br₂2 •C₉H₁₆Br → Dimer

Investigation of Radical Rearrangements and Ring Expansion/Contraction Phenomena

The cycloheptyl radical intermediates generated during reactions of this compound can potentially undergo structural rearrangements. Such phenomena are of significant interest in synthetic chemistry as they can lead to complex molecular architectures, including changes in ring size. tminehan.comwikipedia.org

Radical-driven ring contractions and expansions often proceed through a sequence of ring-opening followed by a new ring-closing step. For instance, a cycloheptyl radical could theoretically undergo homolytic cleavage of a C-C bond to form a transient heptenyl radical. Subsequent intramolecular radical addition (cyclization) could then lead to the formation of a different ring system. Computational studies on related systems, such as the rearrangement of cyclohexyl radicals to cyclopentylmethyl radicals, show that such processes are energetically feasible, particularly when the resulting radical is stabilized by substituent groups. nih.gov

While less common than rearrangements in carbocation chemistry, radical rearrangements can occur. The Dowd-Beckwith ring expansion is a notable example of a radical-mediated process that enlarges a ring. wikipedia.org Conversely, ring contraction can also be observed. tminehan.com For a cycloheptyl system, a 1,2-shift is generally less favored than a pathway involving ring fission to a primary radical followed by re-cyclization. The formation of a thermodynamically more stable ring, such as a six-membered ring, is often a driving force for such rearrangements. nih.gov

The potential pathways for a radical on the cycloheptane portion of the molecule are summarized below:

Rearrangement Type Proposed Mechanism Potential Outcome for Cycloheptyl Radical Governing Factors
Ring Contraction Ring-opening to a linear radical, followed by 5-exo or 6-exo cyclization.Formation of a substituted cyclohexyl or cyclopentylmethyl system.Stability of radical intermediates and transition states; presence of stabilizing functional groups. nih.gov
Ring Expansion Intramolecular radical addition to a tethered functional group (e.g., Dowd-Beckwith type).Formation of a cyclooctyl system.Strain of the starting and product rings; reaction conditions. wikipedia.org
1,2-Hydrogen Shift Direct migration of a hydrogen atom to the radical center.Isomerization of the radical on the cycloheptane ring.Generally high activation energy and less common than in carbocations.

Organometallic Transformations Utilizing this compound

The bromine atom in this compound makes it a valuable precursor for the synthesis of various organometallic reagents. These reagents are powerful intermediates in organic synthesis, primarily used for forming new carbon-carbon bonds.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

Organometallic reagents are typically prepared by the reaction of an organohalide with a metal in an anhydrous ether solvent. The carbon-bromine bond in this compound is polarized, making the carbon atom susceptible to reaction with electropositive metals.

Grignard Reagents: The reaction of this compound with magnesium metal in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields the corresponding Grignard reagent, (2-cycloheptylethyl)magnesium bromide. The mechanism of Grignard reagent formation is complex and thought to involve single-electron transfer steps, generating radical intermediates. utexas.edu

Organolithium Reagents: Similarly, reacting this compound with lithium metal results in the formation of (2-cycloheptylethyl)lithium. This reaction often requires two equivalents of lithium, producing the organolithium compound and lithium bromide.

Organozinc Reagents: Organozinc compounds can be prepared by reacting the alkyl bromide with zinc metal. These reagents are generally less reactive than their Grignard or organolithium counterparts, which can be advantageous for certain selective transformations.

The formation of these key organometallic reagents is outlined below:

Organometallic Reagent Metal Reactant General Reaction Equation Typical Solvent
Grignard Magnesium (Mg)C₇H₁₃-CH₂CH₂Br + Mg → C₇H₁₃-CH₂CH₂MgBrDiethyl ether, THF
Organolithium Lithium (Li)C₇H₁₃-CH₂CH₂Br + 2Li → C₇H₁₃-CH₂CH₂Li + LiBrDiethyl ether, Hexane
Organozinc Zinc (Zn)C₇H₁₃-CH₂CH₂Br + Zn → C₇H₁₃-CH₂CH₂ZnBrTHF

Cross-Coupling Reactions (e.g., Suzuki, Heck, Negishi, Stille) with Carbon-Carbon Bond Formation

The organometallic reagents derived from this compound are versatile building blocks for palladium- or nickel-catalyzed cross-coupling reactions. These reactions are fundamental for constructing more complex carbon skeletons.

Suzuki Coupling: This reaction typically couples an organoboron compound with an organohalide. While this compound itself can be used, more commonly, its Grignard derivative would be converted to a boronic ester, which then couples with another organohalide.

Negishi Coupling: The organozinc derivative, (2-cycloheptylethyl)zinc bromide, can be directly used in Negishi coupling. It reacts with various organohalides (e.g., aryl, vinyl, or alkyl halides) in the presence of a palladium or nickel catalyst to form a new carbon-carbon bond.

Stille Coupling: This reaction involves the coupling of an organotin (stannane) reagent with an organohalide. The organolithium or Grignard reagent of this compound could be converted into an organostannane, which would then be used in a Stille coupling.

Heck Coupling: The Heck reaction involves the coupling of an organohalide with an alkene. It is most efficient with sp²-hybridized halides (aryl or vinyl) and is generally not applicable to saturated alkyl bromides like this compound under standard conditions.

A summary of these powerful C-C bond-forming reactions is provided in the table below.

Coupling Reaction This compound Derivative Coupling Partner Typical Catalyst Product
Suzuki C₇H₁₃-CH₂CH₂-B(OR)₂R'-X (Aryl/Vinyl Halide)Pd(PPh₃)₄, BaseC₇H₁₃-CH₂CH₂-R'
Negishi C₇H₁₃-CH₂CH₂-ZnBrR'-X (Aryl/Vinyl/Alkyl Halide)Pd(PPh₃)₄ or NiCl₂(dppe)C₇H₁₃-CH₂CH₂-R'
Stille C₇H₁₃-CH₂CH₂-Sn(Bu)₃R'-X (Aryl/Vinyl Halide)Pd(PPh₃)₄C₇H₁₃-CH₂CH₂-R'

Nucleophilic Addition Reactions of Organometallic Derivatives to Carbonyl Compounds

The highly polarized carbon-metal bond in Grignard and organolithium reagents renders the carbon atom strongly nucleophilic. This allows these reagents to readily attack the electrophilic carbon atom of carbonyl groups (aldehydes, ketones, esters, etc.), a cornerstone reaction for alcohol synthesis.

When the Grignard reagent, (2-cycloheptylethyl)magnesium bromide, is treated with a carbonyl compound, it undergoes nucleophilic addition. The initial product is a magnesium alkoxide salt, which upon acidic workup yields the corresponding alcohol.

The type of carbonyl compound used determines the class of alcohol produced:

Reaction with formaldehyde yields a primary alcohol.

Reaction with other aldehydes produces secondary alcohols.

Reaction with ketones results in the formation of tertiary alcohols.

Reaction with esters (like ethyl acetate) or acid chlorides can lead to the formation of tertiary alcohols after the addition of two equivalents of the Grignard reagent, or ketones if the reaction conditions are carefully controlled.

The outcomes of these fundamental reactions are detailed in the interactive table below.

Carbonyl Reactant Structure Initial Product (after addition) Final Product (after workup) Product Class
Formaldehyde H₂C=OC₇H₁₃-CH₂CH₂-CH₂-OMgBrC₇H₁₃-CH₂CH₂-CH₂-OHPrimary Alcohol
Aldehyde R-CHOC₇H₁₃-CH₂CH₂-CH(R)-OMgBrC₇H₁₃-CH₂CH₂-CH(R)-OHSecondary Alcohol
Ketone R-CO-R'C₇H₁₃-CH₂CH₂-C(R)(R')-OMgBrC₇H₁₃-CH₂CH₂-C(R)(R')-OHTertiary Alcohol
Ester (e.g., Ethyl Acetate) CH₃COOEtC₇H₁₃-CH₂CH₂-C(CH₃)₂-OMgBrC₇H₁₃-CH₂CH₂-C(CH₃)₂-OHTertiary Alcohol (with excess Grignard)

Advanced Synthetic Applications of 2 Bromoethyl Cycloheptane As a Building Block

Construction of Complex Polycyclic and Spirocyclic Molecular Architectures

The cycloheptane (B1346806) moiety, when incorporated into polycyclic and spirocyclic systems, can impart unique conformational properties and biological activities. (2-Bromoethyl)cycloheptane serves as a key starting material for accessing such complex architectures. The bromoethyl group can participate in a variety of intramolecular and intermolecular cyclization reactions to form new rings fused or spiro-fused to the cycloheptane core.

One common strategy involves the reaction of this compound with a nucleophile that is part of another ring system. For instance, intramolecular alkylation, where the bromoethyl group reacts with an enolate or another nucleophilic center within the same molecule, can lead to the formation of a fused bicyclic system. While direct examples using this compound are not extensively documented in readily available literature, the principle is well-established in the synthesis of polycyclic compounds. frontiersin.org

Spirocycles, compounds with two rings sharing a single atom, are another important class of molecules accessible from this compound. nih.gov A hypothetical approach could involve the reaction of a derivative of this compound, such as a corresponding Grignard reagent, with a cyclic ketone. The resulting tertiary alcohol could then undergo an acid-catalyzed cyclization to form a spirocyclic system. A more direct method, by analogy to the synthesis of spirocyclopropanes from 1,3-cycloheptanedione, would involve the reaction of a suitable precursor derived from this compound with a cyclic 1,3-dione. nih.govresearchgate.net

Table 1: Hypothetical Reactions for Polycyclic and Spirocyclic Synthesis

Starting Material 1Starting Material 2Reaction TypeProduct Type
This compound-derived organometallicCyclic ketoneNucleophilic addition, CyclizationSpirocyclic ether
Intramolecularly functionalized this compoundBaseIntramolecular alkylationFused bicyclic alkane
This compoundCyclic 1,3-dione (in a multi-step synthesis)Nucleophilic substitution, CyclizationSpirocyclic dione

Precursor in the Synthesis of Heterocyclic Compounds Incorporating the Cycloheptane Moiety

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. uomus.edu.iqnih.gov The bromoethyl functionality of this compound is an excellent electrophilic site for the introduction of heteroatoms such as nitrogen, oxygen, and sulfur, paving the way for the synthesis of a wide array of cycloheptane-annulated or -substituted heterocycles. clockss.org

For example, reaction with primary or secondary amines can lead to the formation of N-cycloheptylethyl-substituted amines, which can be further cyclized to form nitrogen-containing heterocycles like azepanes or piperidines fused to the cycloheptane ring. Similarly, reaction with alkoxides or thiolates can yield ethers and thioethers, respectively, which can serve as intermediates for the synthesis of oxygen- or sulfur-containing heterocycles.

The synthesis of N-heterocycles is of particular interest due to their prevalence in biologically active natural products and pharmaceuticals. researchgate.net A plausible synthetic route could involve the reaction of this compound with an aminophenol, followed by an intramolecular cyclization to yield a benzoxazepine derivative with a cycloheptane substituent.

Table 2: Synthesis of Heterocyclic Compounds from this compound

ReagentResulting IntermediatePotential Heterocyclic Product
Ammonia/Primary AmineN-(2-Cycloheptylethyl)amineAziridine, Azetidine, Pyrrolidine, Piperidine derivatives
Sodium SulfideBis(2-cycloheptylethyl)sulfideThiacycloalkane derivatives
Sodium Hydroxide (B78521) (in a suitable solvent)2-Cycloheptylethanol (B3032750)Oxacycloalkane derivatives (via further steps)

Utility in Annelation Reactions for Ring System Expansion

Annelation, or annulation, is a process in which a new ring is fused onto an existing one. wikipedia.orgmasterorganicchemistry.com this compound can be envisioned as a valuable two-carbon synthon in annelation reactions designed to expand a pre-existing ring system by two carbon atoms, ultimately leading to a new fused ring.

A classic example of an annelation reaction is the Robinson annulation, which typically involves a Michael addition followed by an aldol (B89426) condensation to form a six-membered ring. wikipedia.org While the direct application of this compound in a Robinson-type annulation is not straightforward, its derivatives could be employed in modified annelation strategies. For instance, a Grignard reagent prepared from this compound could react with an α,β-unsaturated cyclic ketone in a conjugate addition. The resulting enolate could then be trapped, and subsequent intramolecular alkylation would lead to a fused ring system.

Another potential application lies in the expansion of existing rings. For example, a reaction with a cyclic ketone could lead to a spirocyclic intermediate, which upon rearrangement (e.g., a pinacol-type rearrangement), could result in a ring-expanded product.

Table 3: Potential Annelation Strategies using this compound Derivatives

Reactant 1Reactant 2Key IntermediateAnnelated Product
(2-Cycloheptylethyl)magnesium bromideCyclic α,β-unsaturated ketoneConjugate adduct enolateFused bicyclic ketone
This compoundCyclic enamineAlkylated enamineFused bicyclic iminium salt

Application in the Synthesis of Macrocyclic Structures

Macrocycles, large ring structures typically containing 12 or more atoms, are of significant interest due to their unique host-guest properties and their presence in a number of natural products with potent biological activities. duke.eduwikipedia.org The synthesis of macrocycles often presents a challenge due to the entropic unfavorability of forming large rings. acs.org

This compound can serve as a valuable precursor in macrocyclization reactions. The bromoethyl group provides a reactive site for coupling with a long-chain difunctional molecule. For example, a high-dilution reaction of this compound with a long-chain diol or diamine could lead to the formation of a macrocyclic ether or amine, respectively, incorporating the cycloheptane unit into the macrocyclic backbone.

Ring-closing metathesis (RCM) is another powerful technique for macrocycle synthesis. beilstein-journals.org A derivative of this compound containing a terminal alkene could be coupled with another olefin-containing molecule, and subsequent RCM could efficiently close the ring to form a macrocycle.

Table 4: Approaches to Macrocycles using this compound

Reaction TypeCo-reactantResulting Macrocycle Type
Nucleophilic SubstitutionLong-chain diol/dithiol/diamineMacrocyclic ether/thioether/amine
Williamson Ether SynthesisPolyethylene glycolCrown ether-like macrocycle
Ring-Closing MetathesisDiene-containing linkerUnsaturated carbocyclic macrocycle

Spectroscopic and Chromatographic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique, providing detailed information about the molecular structure at the atomic level by observing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) is used to determine the number of different types of hydrogen atoms and their adjacencies. In a typical ¹H NMR spectrum of (2-Bromoethyl)cycloheptane, distinct signals would be expected for the protons on the ethyl side chain and the cycloheptane (B1346806) ring. The protons closest to the electron-withdrawing bromine atom (–CH₂Br) are the most deshielded and appear furthest downfield.

The expected signals include:

A triplet corresponding to the two protons on the carbon bearing the bromine atom (α-protons).

A multiplet for the two protons on the adjacent carbon of the ethyl group (β-protons).

A complex series of multiplets for the protons on the cycloheptane ring, including the single methine proton at the point of substitution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
-CH ₂Br ~3.4 Triplet (t)
-CH ₂-CH₂Br ~2.0 Multiplet (m)
Cycloheptane-CH - ~1.8 Multiplet (m)

Note: Predicted values are based on standard chemical shift tables and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Due to the symmetry of the molecule, not all nine carbon atoms are chemically equivalent. The carbon attached to the bromine atom is significantly shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C H₂Br ~34
-C H₂-CH₂Br ~41
Cycloheptane-C H- ~43

Note: Predicted values are illustrative and can differ in experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. libretexts.orgyoutube.com It would show a correlation between the protons of the -CH₂Br group and the adjacent -CH₂- group, as well as correlations between the protons on the cycloheptane ring, helping to trace the chain of connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbons to which they are directly attached. columbia.edu It allows for the definitive assignment of which proton signal corresponds to which carbon signal in the ¹H and ¹³C NMR spectra, respectively. columbia.edu

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. uzh.ch It is essential for determining the molecular weight and formula of a compound and can provide structural information through analysis of fragmentation patterns. uzh.chsrce.hr

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, which can be used to determine its elemental formula. The theoretical monoisotopic mass of this compound (C₉H₁₇Br) is 204.05136 Da. nih.gov HRMS analysis would aim to find a molecular ion peak ([M]⁺) that matches this value. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, which is a definitive indicator of the presence of a single bromine atom in the molecule. uzh.ch

Table 3: Isotopic Data for this compound

Ion Molecular Formula Calculated Exact Mass (Da)
[M]⁺ C₉H₁₇⁷⁹Br 204.05136

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comshimadzu.com In the context of analyzing this compound, a sample mixture is first injected into the GC, where individual components are separated based on their boiling points and interactions with the column's stationary phase. shimadzu.com As each component, including this compound, elutes from the column, it enters the mass spectrometer.

The mass spectrometer ionizes the molecules, typically using electron impact (EI), which causes them to fragment in a reproducible manner. whitman.edudtic.mil The resulting mass spectrum is a "fingerprint" of the molecule. For this compound, characteristic fragments would include:

The molecular ion peaks at m/z 204/206.

A prominent peak corresponding to the loss of the bromine atom ([M-Br]⁺) at m/z 125.

Various fragments resulting from the cleavage of the cycloheptane ring and the ethyl side chain.

This fragmentation pattern, combined with the retention time from the GC, provides a high degree of confidence in the identification of the compound within a mixture.

Table 4: List of Chemical Compounds

Compound Name
This compound

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique utilized in academic research to identify the functional groups present within a molecule, such as this compound. This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.

In the analysis of this compound, the IR spectrum would be expected to exhibit characteristic absorption bands that confirm the presence of its key structural features. The C-Br stretching vibration is a key indicator and typically appears in the fingerprint region of the spectrum, generally between 650 and 550 cm⁻¹. The presence of the cycloheptane ring is confirmed by the observation of C-H stretching vibrations of the alkane CH₂ groups, which are anticipated in the range of 2922–2854 cm⁻¹. Bending vibrations for these methylene (B1212753) groups would also be present at approximately 1465 cm⁻¹. While the IR spectrum provides strong evidence for the presence of these functional groups, it is often used in conjunction with other spectroscopic methods, like Nuclear Magnetic Resonance (NMR) and mass spectrometry, for unambiguous structure elucidation.

Functional Group Characteristic IR Absorption Range (cm⁻¹) (Expected)
C-H (alkane stretch)2922 - 2854
C-H (alkane bend)~1465
C-Br (stretch)650 - 550

This table presents the expected characteristic Infrared (IR) absorption ranges for the functional groups present in this compound.

Chromatographic Techniques for Reaction Monitoring and Product Purification

Chromatographic methods are indispensable in organic synthesis for both monitoring the progress of a reaction and for the purification of the final products.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used to monitor the progress of chemical reactions by separating the components of a mixture. researchgate.net A small spot of the reaction mixture is applied to a baseline on a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica (B1680970) gel or alumina. savemyexams.com The plate is then placed in a sealed chamber with a solvent, or eluent. savemyexams.com As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the adsorbent and the solvent. savemyexams.com

For a reaction involving this compound, TLC can be used to track the consumption of the starting material and the formation of the product. By comparing the spots of the reaction mixture to spots of the starting material, a researcher can determine if the reaction is complete. The choice of eluent is critical for achieving good separation. orgchemboulder.com A common practice is to use a mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate), with the ratio adjusted to achieve optimal separation. Visualization of the spots can be achieved using UV light if the compounds are UV-active, or by staining with a developing agent such as potassium permanganate (B83412) or iodine vapor. savemyexams.com

Column Chromatography and Flash Chromatography

Once a reaction is complete, column chromatography is a widely used method for purifying the desired product from any remaining starting materials, byproducts, or catalysts. orgchemboulder.com This technique works on the same principles as TLC but on a larger scale. orgchemboulder.com The stationary phase, typically silica gel, is packed into a vertical glass column. orgchemboulder.com The crude reaction mixture is loaded onto the top of the column, and a solvent (mobile phase) is passed through the column. orgchemboulder.com

The components of the mixture separate as they travel down the column at different rates, and the separated fractions are collected at the bottom. orgchemboulder.com The polarity of the eluting solvent is a crucial parameter; often, a gradient of solvent polarity is used to effectively separate compounds with different polarities. orgchemboulder.com For instance, a less polar solvent might be used initially to elute non-polar impurities, followed by a more polar solvent to elute the desired, more polar product. orgchemboulder.com

Flash chromatography is a modification of column chromatography that uses pressure to force the solvent through the column at a faster rate, significantly reducing the separation time. orgchemboulder.comucsb.edu This is a common practice in modern organic chemistry research labs. ucsb.edu For the purification of this compound or its derivatives, a typical solvent system might involve a mixture of petroleum ether and ethyl acetate (B1210297). rsc.org

Technique Stationary Phase Typical Mobile Phase Application
Thin-Layer Chromatography (TLC)Silica Gel GF254Petroleum ether/Ethyl acetate mixtures rsc.orgReaction monitoring
Column ChromatographySilica Gel (200-300 mesh) rsc.orgPetroleum ether/Ethyl acetate mixtures rsc.orgProduct purification
Flash ChromatographySilica GelHexanes/Ethyl acetate mixtures rsc.orgRapid product purification

This table outlines the common chromatographic techniques, their respective stationary and mobile phases, and their primary applications in the context of synthesizing and purifying this compound and related compounds.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org While this compound itself is a liquid at room temperature, this method is invaluable for determining the structure of its solid derivatives. The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal. wikipedia.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. wikipedia.orgnih.gov

Q & A

Q. What are the recommended synthesis protocols for (2-bromoethyl)cycloheptane, and how can purity be optimized?

The synthesis typically involves bromination of cycloheptane derivatives. A common method is the radical bromination of cycloheptane using N-bromosuccinimide (NBS) under UV light, followed by purification via fractional distillation. Purity optimization requires rigorous control of reaction conditions (e.g., temperature, stoichiometry) and post-synthesis analysis using gas chromatography-mass spectrometry (GC-MS) to confirm the absence of byproducts like dibrominated isomers . For bromoalkylcycloalkanes, solvent selection (e.g., CCl₄) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Due to its flammability (flash point ~5°C for cycloheptane analogs) and potential skin/eye irritation, researchers must:

  • Use explosion-proof equipment and avoid open flames.
  • Wear nitrile gloves, safety goggles, and lab coats.
  • Work in a fume hood to prevent inhalation exposure, which may cause dizziness or nausea .
  • Store the compound in a cool, dry place (<6°C) under inert gas to prevent degradation .

Q. How can researchers characterize the structure of this compound using spectroscopic methods?

  • NMR : ¹H NMR will show distinct signals for the cycloheptane ring (δ 1.2–1.8 ppm) and the bromoethyl group (δ 3.4–3.6 ppm for CH₂Br). ¹³C NMR confirms the quaternary carbon adjacent to Br (δ 35–40 ppm) .
  • IR Spectroscopy : C-Br stretching vibrations appear at 500–600 cm⁻¹ .
  • Mass Spectrometry : GC-MS can identify molecular ion peaks (m/z ~206) and fragmentation patterns (e.g., loss of Br to form [M-Br]⁺) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the energy barriers for SN2 mechanisms. Key parameters include:

  • Transition-state geometries for Br⁻ displacement.
  • Solvent effects (polar aprotic solvents lower activation energy).
  • Electronic properties (e.g., charge distribution on the β-carbon).
    Validation requires experimental kinetics (e.g., rate constants under varying conditions) .

Q. What experimental strategies resolve contradictions in reaction yield data for this compound-mediated alkylation?

  • Controlled Variable Testing : Systematically vary temperature, solvent polarity, and catalyst loading to identify outliers.
  • Error Analysis : Compare GC-MS purity data with yields to detect unaccounted side products.
  • Reproducibility Checks : Replicate experiments across multiple batches to distinguish procedural errors from inherent variability .

Q. How can researchers design a kinetic study to investigate the thermal stability of this compound?

  • Isothermal Thermogravimetric Analysis (TGA) : Measure mass loss over time at fixed temperatures (e.g., 50–100°C) to determine decomposition rates.
  • Arrhenius Plot : Calculate activation energy (Eₐ) from rate constants at multiple temperatures.
  • Headspace GC-MS : Identify volatile decomposition products (e.g., HBr, cycloheptene) .

Q. What are the challenges in synthesizing deuterated analogs (e.g., this compound-d₁₄) for isotopic labeling studies?

  • Deuterium Incorporation : Use D₂O or deuterated solvents in bromination steps, but ensure no H/D exchange occurs at reactive sites.
  • Purification : Separate deuterated products via HPLC with UV/RI detectors optimized for isotopic shifts.
  • Characterization : High-resolution MS and ²H NMR are required to confirm isotopic purity .

Methodological Guidance

Q. How to optimize reaction conditions for this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Catalyst Screening : Test Pd(PPh₃)₄, Pd(OAc)₂, or Ni-based catalysts for efficiency.
  • Ligand Effects : Bulky ligands (e.g., SPhos) may suppress β-hydride elimination.
  • Solvent Optimization : Use toluene/DMF mixtures to balance solubility and reactivity .

Q. What analytical techniques validate the absence of residual bromine in this compound after purification?

  • Ion Chromatography : Quantify Br⁻ ions in wash solutions.
  • X-ray Fluorescence (XRF) : Detect trace Br in solid samples.
  • Elemental Analysis : Confirm C/H/Br ratios match theoretical values .

Data Interpretation and Reporting

Q. How should researchers address discrepancies between computational predictions and experimental outcomes for this compound reactivity?

  • Model Refinement : Incorporate solvent dynamics or relativistic effects in DFT calculations.
  • Mechanistic Re-evaluation : Probe for alternative pathways (e.g., radical intermediates) via radical trapping agents (TEMPO).
  • Collaborative Validation : Cross-check data with independent labs using standardized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.